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Compound of Interest

Compound Name:
3,5-Dibromo-2-methylpyridin-4-

amine

Cat. No.: B135067 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer
Information regarding the specific biological activity, detailed experimental protocols, and

quantitative data for 3,5-Dibromo-2-methylpyridin-4-amine (CAS 126325-54-0) is limited in

publicly available scientific literature. This guide provides a comprehensive overview of the

available information for this compound and presents representative experimental protocols

and potential applications based on the well-established activities of the broader class of

substituted aminopyridines. The experimental procedures detailed herein are adapted from

methodologies for structurally related compounds and should be considered as starting points

for experimental design.

Core Compound Properties
3,5-Dibromo-2-methylpyridin-4-amine is a halogenated aminopyridine derivative. The

presence of the aminopyridine scaffold suggests its potential as a valuable building block in

medicinal chemistry. Aminopyridines are known to be key pharmacophores in a variety of

biologically active molecules.
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Property Value Source

CAS Number 126325-54-0 -

Molecular Formula C₆H₆Br₂N₂ -

Molecular Weight 265.93 g/mol -

Appearance Solid (predicted) -

InChI

InChI=1S/C6H6Br2N2/c1-3-
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SMILES CC1=C(Br)C(N)=C(Br)C=N1 -

Synthesis
A specific, validated synthesis protocol for 3,5-Dibromo-2-methylpyridin-4-amine is not

readily available in the literature. However, a plausible synthetic route can be adapted from

patented methods for structurally similar compounds, such as 3,5-dibromo-4-aminopyridine[2].

The following is a proposed experimental protocol.

Proposed Synthesis of 3,5-Dibromo-2-methylpyridin-4-
amine
This proposed synthesis involves the direct bromination and amination of 2-methylpyridine.

Materials:

2-Methylpyridine

Hydrobromic acid (HBr) solution

An ammonium salt (e.g., Ammonium bromide)

Hydrogen peroxide (H₂O₂)
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Sodium hydroxide (NaOH)

Tert-butyl methyl ether (MTBE)

Appropriate reaction vessel and workup equipment

Procedure:

Dissolve 2-methylpyridine in a hydrobromic acid solution at a low temperature (e.g., 0-10

°C).

Add an ammonium salt to the solution.

Heat the reaction mixture to a specified temperature (e.g., 100-120 °C).

Slowly add hydrogen peroxide dropwise to the heated solution.

Maintain the reaction at temperature for several hours, monitoring the progress by an

appropriate method (e.g., TLC or LC-MS).

Upon completion, cool the reaction mixture and adjust the pH to 10-11 with a sodium

hydroxide solution.

Extract the aqueous phase with tert-butyl methyl ether.

Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium

sulfate), filter, and concentrate under reduced pressure.

Purify the crude product by recrystallization or column chromatography to yield 3,5-
Dibromo-2-methylpyridin-4-amine.

Note: This is a generalized protocol and would require optimization of stoichiometry, reaction

times, and temperatures.
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General Synthesis Workflow for a Di-substituted Aminopyridine

Starting Material
(e.g., 2-Methylpyridine)

Bromination & Amination
- HBr, Ammonium Salt

- H2O2, Heat

Aqueous Workup
- pH Adjustment (NaOH)

- Extraction (MTBE)

Purification
- Recrystallization or

- Column Chromatography

Final Product
(3,5-Dibromo-2-methylpyridin-4-amine)
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General Synthesis Workflow

Potential Biological Activity and Applications in
Drug Discovery
While specific biological data for 3,5-Dibromo-2-methylpyridin-4-amine is not available, the

aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry,

appearing in numerous drugs and clinical candidates.[3]

Kinase Inhibition
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Aminopyridine derivatives are potent inhibitors of various protein kinases, which are critical

regulators of cellular signaling pathways.[4][5] Dysregulation of kinase activity is a hallmark of

many diseases, including cancer and inflammatory disorders. The aminopyridine core can act

as a hinge-binder in the ATP-binding site of kinases. The substituents on the pyridine ring, such

as the bromine atoms and the methyl group in the target compound, can be tailored to achieve

potency and selectivity for specific kinases.

Antimicrobial Activity
Various heterocyclic compounds, including aminopyridine derivatives, have demonstrated

significant antibacterial and antifungal activities.[6][7] These compounds can serve as

foundational structures for the development of new anti-infective agents.

Representative Experimental Protocols
The following are detailed, representative protocols for assessing the potential biological

activities of a compound like 3,5-Dibromo-2-methylpyridin-4-amine.

In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a general method to determine the half-maximal inhibitory

concentration (IC₅₀) of a test compound against a target protein kinase using a luminescence-

based assay.[8]

Materials:

Recombinant human protein kinase

Peptide substrate for the kinase

ATP (Adenosine triphosphate)

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20)

ADP-Glo™ Kinase Assay Kit (or similar)

Test compound (3,5-Dibromo-2-methylpyridin-4-amine) dissolved in DMSO
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384-well plates

Procedure:

Prepare serial dilutions of the test compound in DMSO. The final concentration of DMSO in

the assay should be kept low (e.g., <1%).

In a 384-well plate, add the kinase assay buffer, the protein kinase, and the test compound at

various concentrations.

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™

reagent according to the manufacturer's protocol. This typically involves a two-step process

of adding a reagent to deplete unused ATP, followed by a reagent to convert ADP to ATP,

which then drives a luciferase reaction.

Measure the luminescence using a plate reader.

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
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Workflow for In Vitro Kinase Inhibitor Screening

Compound Preparation
- Serial Dilution in DMSO

Assay Plate Setup
- Add Kinase, Buffer,

and Compound

Initiate Reaction
- Add Substrate and ATP

Incubation
- 30°C for 60 min

Signal Detection
- Add ADP-Glo Reagents

Luminescence Reading
- Plate Reader

Data Analysis
- Calculate % Inhibition

- Determine IC50
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Kinase Inhibitor Screening Workflow

Antibacterial Susceptibility Testing (Broth Microdilution)
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This protocol outlines a standard method for determining the Minimum Inhibitory Concentration

(MIC) of a compound against bacterial strains.[9]

Materials:

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

Mueller-Hinton Broth (MHB)

Test compound dissolved in a suitable solvent (e.g., DMSO)

Sterile 96-well microtiter plates

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard, then

dilute it to the final concentration.

Inoculate each well (except for a sterility control) with the bacterial suspension. Include a

growth control well (no compound) and a solvent control well.

Incubate the plates at 37°C for 18-24 hours.

Determine the MIC, which is the lowest concentration of the compound that completely

inhibits visible bacterial growth.

Quantitative Data for Related Aminopyridine
Derivatives
To provide context for the potential potency of 3,5-Dibromo-2-methylpyridin-4-amine, the

following table summarizes the IC₅₀ values of some known aminopyridine-based kinase

inhibitors.
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Kinase Target
Inhibitor
Scaffold/Derivative

IC₅₀ (nM) Reference

JNK1
Aminopyrimidine-

based
25 [4]

JNK2
Aminopyrimidine-

based
12 [4]

JAK2
2-aminopyridine

derivative
Varies [8]

Antimalarial (K1

strain)

3,5-diaryl-2-

aminopyridine
8.4 [10]

Antimalarial (NF54

strain)

3,5-diaryl-2-

aminopyridine
10 [10]

Disclaimer: This data is for structurally related but distinct molecules and should not be directly

extrapolated to 3,5-Dibromo-2-methylpyridin-4-amine.

Potential Signaling Pathway Involvement
Given the prevalence of aminopyridines as kinase inhibitors, a compound like 3,5-Dibromo-2-
methylpyridin-4-amine could potentially modulate a kinase-driven signaling pathway, such as

the MAP kinase pathway, which is crucial in cell proliferation, differentiation, and apoptosis.
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Hypothetical Kinase Signaling Pathway Inhibition
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Hypothetical Kinase Pathway Inhibition
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Conclusion
3,5-Dibromo-2-methylpyridin-4-amine is a chemical entity with potential for applications in

drug discovery and development, largely inferred from the well-documented biological activities

of the aminopyridine class of compounds. While specific data for this particular isomer is

scarce, this guide provides a framework for its synthesis and biological evaluation based on

established methodologies for related molecules. Further research is warranted to elucidate the

specific properties and potential therapeutic applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: 3,5-Dibromo-2-methylpyridin-4-amine
(CAS 126325-54-0)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b135067#3-5-dibromo-2-methylpyridin-4-amine-cas-
number-126325-54-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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